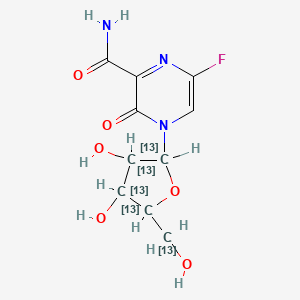

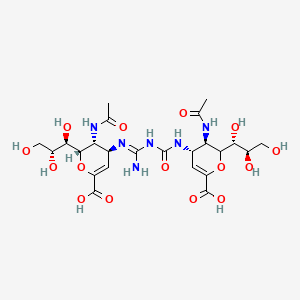

![molecular formula C58H98N2O43 B13838972 Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)

Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifucosyllacto-N-hexaose I is a tri-fucosylated, non-sialylated human milk oligosaccharide. It is a complex carbohydrate found in human milk and plays a crucial role in the development of the infant’s brain, immune system, and gut microbiome. This compound is part of a larger group of human milk oligosaccharides that are known for their health benefits to infants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyllacto-N-hexaose I involves the enzymatic addition of fucose residues to a lacto-N-hexaose core. This process is typically carried out using glycosyltransferases, which catalyze the transfer of fucose from a donor molecule to specific positions on the lacto-N-hexaose structure.

Industrial Production Methods: Industrial production of Trifucosyllacto-N-hexaose I can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases to produce the desired oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound.

Types of Reactions:

Oxidation: Trifucosyllacto-N-hexaose I can undergo oxidation reactions, particularly at the hydroxyl groups present on the fucose residues.

Reduction: Reduction reactions can occur at the aldehyde or ketone groups within the oligosaccharide structure.

Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Oxidized derivatives of Trifucosyllacto-N-hexaose I with altered functional groups.

Reduction: Reduced forms of the oligosaccharide with additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original hydroxyl groups.

Applications De Recherche Scientifique

Trifucosyllacto-N-hexaose I has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation processes and carbohydrate chemistry.

Biology: Investigated for its role in modulating the gut microbiome and its prebiotic effects.

Medicine: Explored for its potential in preventing infections and supporting immune system development in infants.

Industry: Utilized in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.

Mécanisme D'action

Trifucosyllacto-N-hexaose I exerts its effects through several mechanisms:

Immune Modulation: It interacts with immune cells to enhance their function and promote the development of a healthy immune system.

Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.

Pathogen Inhibition: It can inhibit the adhesion of pathogens to the gut lining, reducing the risk of infections.

Comparaison Avec Des Composés Similaires

Trifucosyllacto-N-hexaose I is unique among human milk oligosaccharides due to its specific structure and functional properties. Similar compounds include:

2’-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic and immune-modulating effects.

Lacto-N-tetraose: A non-fucosylated oligosaccharide with distinct biological activities.

Lacto-N-neotetraose: Similar in structure but with different glycosidic linkages and functional properties.

Trifucosyllacto-N-hexaose I stands out due to its tri-fucosylation, which enhances its biological activity and makes it a valuable component in infant nutrition and health research.

Propriétés

Formule moléculaire |

C58H98N2O43 |

|---|---|

Poids moléculaire |

1511.4 g/mol |

Nom IUPAC |

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1 |

Clé InChI |

VBPHCAMTSUYLFQ-YQXFHCIFSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)